molecular formula C7H5ClN4O B1450795 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 98377-35-6

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No. B1450795
CAS RN: 98377-35-6
M. Wt: 196.59 g/mol
InChI Key: NTLCSWYRVIMNEI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one (CPDT) is a chemical compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. CPDT is a small molecule that has a unique structure, with a tetrazole group attached to a phenyl ring. This structure makes it an attractive target for drug development and a potential therapeutic tool for various diseases.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, which include compounds related to "1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one," are significant in environmental studies, particularly concerning their degradation and impact. Zero valent iron (ZVI) and iron-based bimetallic systems have been explored for the efficient dechlorination of chlorophenols, which are toxic to humans and the environment. The removal processes involve dechlorination, sorption, and co-precipitation. Iron-based bimetallic systems display superior performance over unmodified ZVI, offering an effective alternative for overcoming the limitation of surface passivation over time (Gunawardana, Singhal, & Swedlund, 2011).

Synthesis and Chemical Properties

Tetrazoles, including derivatives of "1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one," are of interest due to their energetic properties and potential applications in materials science. The synthesis and research trends of tetrazole energetic metal complexes (TEMCs) have been reviewed, emphasizing the importance of ligands such as 5-cyanotetrazole (CT), 5-nitrotetrazolium (NT), and 5-aminotetrazole (AT) due to their performance and distinctive structure characteristics. This research suggests a pathway for developing materials that could have applications in energy storage or propulsion (Li Yin-chuan, 2011).

Environmental Contamination and Toxicology

Chlorinated dibenzo-p-dioxins, structurally related to chlorophenyl compounds, have been extensively studied due to their environmental persistence and toxicological effects. A review of genetic toxicology related to chlorinated dibenzo-p-dioxins highlights the need for further research to understand the mutagenic potential of these compounds, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) being notably active as an environmental and industrial hazard. The potential for human exposure through environmental contamination emphasizes the importance of research into compounds that may share similar structural or chemical properties (Wassom, Huff, & Loprieno, 1977).

properties

IUPAC Name

4-(2-chlorophenyl)-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCSWYRVIMNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359020
Record name Fentrazamide Metabolite solution
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one

CAS RN

98377-35-6
Record name 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentrazamide Metabolite solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.457
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Record name 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazole-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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